1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and sulfonamide groups. Common reagents used in these reactions include:
- Quinoxaline derivatives
- Pyrazole derivatives
- Sulfonyl chlorides
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Blocking the activity of key enzymes.
Receptor binding: Modulating the activity of cellular receptors.
DNA interaction: Interfering with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-carboxamide
- 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-thiol
Uniqueness
1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore.
Properties
IUPAC Name |
1-methyl-N-[3-(3-oxopiperazin-1-yl)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3S/c1-22-9-11(8-18-22)27(25,26)21-15-16(23-7-6-17-14(24)10-23)20-13-5-3-2-4-12(13)19-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,24)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABKOVTRKNRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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